- The hydroformylation reactionOrganic Reactions (Hoboken, 2000, (2000),,
Cas no 66-25-1 (Hexanal)
Hexanal structure
Hexanal
Hexanal Properties
Names and Identifiers
-
- Hexanal
- Caproaldehyde
- Hexaldehyde
- Capronaldehyde~n-Hexyl aldehyde
- Capronaldehyde~Hexaldehyde
- Natural Hexaldethde
- Hexanalneat
- Aldehyde C-6
- Caproic aldehyde
- Capronaldehyde
- Hexanaldehyde
- hexyl aldehyde
- n-Caproaldehyde
- n-Hexanal
- Capronaldehyde Hexaldehyde Hexyl Aldehyde
- HEXANAL FOR SYNTHESIS 5 ML
- HEXANAL FOR SYNTHESIS 250 ML
- Hexanal (Capro
- n-Hexylaldehyde 〔n-Capronaldehyde〕
- Hexanal (stabilised) for synthesis
- butacetin
- Capronaldehyd
- n-C5H11CHO
- 1-Hexanal
- n-Caproic aldehyde
- N-Hexylaldehyde
- Hexoic aldehyde
- C6 aldehyde
- Hexan-1-al
- Hexylaldehyde
- +Expand
-
- MFCD00007027
- JARKCYVAAOWBJS-UHFFFAOYSA-N
- 1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
- CCCCCC=O
- 506198
Computed Properties
- 100.08900
- 0
- 1
- 4
- 100.088815
- 7
- 41.4
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- 2
- 0
- 17.1
Experimental Properties
- 1.76560
- 17.07000
- 1760
- n20/D 1.4035(lit.)
- 4.8 g/L (20 ºC)
- 130-131 °C(lit.)
- -56 ºC
- 10 mmHg ( 20 °C)
- Fahrenheit: 77 ° f < br / > Celsius: 25 ° C < br / >
- 2557 | HEXANAL
- 6g/l
- Colorless transparent liquid with pungent smell. [1]
- 4-5 (4.8g/l, H2O, 20℃)
- Stable. Flammable. Incompatible with oxidizing agents, strong bases, strong reducing agents.
- Insoluble in water, soluble in benzene and acetone, easily soluble in ethanol and diethyl ether. [14]
- Air Sensitive
- 0.815 g/mL at 25 °C(lit.)
Hexanal Security Information
- GHS02
- MN7175000
- 1
- 3
- S37/39-S26-S16
- III
- III
- R10
- 3
- Xi
- UN 1207 3/PG 3
- H226
- P305 + P351 + P338
- warning
- 2-8°C
- III
- 10-36
- Warning
- Yes
- LD50 orally in rats: 4.89 g/kg (Smyth)
- 3
- 13
Hexanal Customs Data
- 2912190090
-
China Customs Code:
2912190090Overview:
HS: 2912190090. Other acyclic aldehydes(No other oxygen-containing groups). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912190090 acyclic aldehydes without other oxygen function.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
Hexanal Synthesis
Synthetic Circuit 1
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Dicarbonylrhodium acetylacetonate , 1,1′,1′′-Phosphinidynetris[1H-pyrrole] Solvents: Anisole
Reference
- Synthesis of pyrrolyl-, indolyl-, and carbazolylphosphanes and their catalytic application as ligands in the hydroformylation of 2-penteneEuropean Journal of Organic Chemistry, 2001, (20), 3871-3877,
Synthetic Circuit 3
Reaction Conditions
1.1 157 - 158 °C
Reference
- Intensification of cyclohexanone purification stage from impurities in caprolactam production using phase transfer catalysisRussian Journal of Applied Chemistry, 2014, 87(7), 899-903,
Hexanal Raw materials
Hexanal Preparation Products
- Methylcyclohexane (108-87-2)
- Cyclohexanol (108-93-0)
- pentane-1,5-diol (111-29-5)
- Pentanoic acid, hexylester (1117-59-5)
- Cyclohexyl valerate (1551-43-5)
- cyclohexyl butyrate (1551-44-6)
- 1-Butyl 6-hexyl hexanedioate (177738-29-3)
- 6-oxo-6-(pentyloxy)hexanoic acid (17961-10-3)
- Pentanedioic acid, monohexyl ester (20642-00-6)
- 1'-Hydroxy-[1,1'-bi(cyclohexan)]-2-one (28746-99-8)
- Cyclohexane,1,1'-oxybis- (4645-15-2)
- 1,3-Cyclohexanediol (504-01-8)
- amyl caproate (540-07-8)
- Cyclopentanecarboxylic acid, cyclohexyl ester (54808-55-8)
- Pentanedioic acid, monocyclohexyl ester (54812-71-4)
- [1,1'-BICYCLOHEXYL]-2,3'-DIONE (55265-34-4)
- Cyclohexyl Propionate (6222-35-1)
- Cyclohexyl hexanoate (6243-10-3)
- 1,6-Hexanediol (629-11-8)
- 2-(cyclohex-1-en-1-yl)cyclohexan-1-ol (65181-96-6)
- [1,1′-Bicyclohexyl]-1,2-diol (92789-32-7)
- cyclohex-2-en-1-one (930-68-7)
- Cyclohexane-1,2-diol (931-17-9)
- Pentyl cyclopentanecarboxylate (959026-72-3)
- Cyclopentanol (96-41-3)
- Butanedioic acid,1,4-dicyclohexyl ester (965-40-2)
Hexanal Related Literature
-
M. A. Katkar,S. N. Rao,H. D. Juneja RSC Adv. 2012 2 8071
-
Qin Zhang,Qiuyun Mao,Cong Shang,Ya-Nan Chen,Xin Peng,Hongwei Tan,Huiliang Wang J. Mater. Chem. C 2017 5 3699
-
Mohd Azri Ab Rani,Nadine Borduas,Victoria Colquhoun,Robert Hanley,Henry Johnson,Solène Larger,Paul D. Lickiss,Veronica Llopis-Mestre,Selina Luu,Martin Mogstad,Philipp Oczipka,James R. Sherwood,Tom Welton,Jun-Yi Xing Green Chem. 2014 16 1282
-
Fan Xie,Nathan A. Seifert,Matthias Heger,Javix Thomas,Wolfgang J?ger,Yunjie Xu Phys. Chem. Chem. Phys. 2019 21 15408
-
Ankush Banerjee,Avishek Guin,Shuvendu Saha,Anushree Mondal,Modhu Sudan Maji Org. Biomol. Chem. 2019 17 1822
-
Dan Li,Xiaolin Yao,Qingxia Gou,Guifang Cao,Kai Xu,Yongli Yang Food Funct. 2023 14 1227
-
Giacomo Damilano,Koen Binnemans,Wim Dehaen Org. Biomol. Chem. 2019 17 9778
-
Juhun Park,Jong Hyun Lim,Hye Jun Jin,Seon Namgung,Sang Hun Lee,Tai Hyun Park,Seunghun Hong Analyst 2012 137 3249
-
Zixuan Gu,Xiao Chen,Jiajia Rao,Bingcan Chen Food Funct. 2022 13 3968
-
Zixuan Gu,Xiao Chen,Jiajia Rao,Bingcan Chen Food Funct. 2022 13 3968